2,3-Dibromo-6-(difluoromethyl)pyridine
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Overview
Description
2,3-Dibromo-6-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Br2F2N. This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2,6-difluoropyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
2,3-Dibromo-6-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-6-(trifluoromethyl)pyridine
- 2,6-Dibromo-4-(trifluoromethyl)pyridine
- 3-(Difluoromethyl)pyridine
Uniqueness
2,3-Dibromo-6-(difluoromethyl)pyridine is unique due to the specific positioning of its bromine atoms and the difluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C6H3Br2F2N |
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Molecular Weight |
286.90 g/mol |
IUPAC Name |
2,3-dibromo-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H |
InChI Key |
MKCSHEOUFGUSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)C(F)F |
Origin of Product |
United States |
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